
(R,R,S,S)-Orlistat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. Orlistat works by preventing the absorption of fats from the human diet, thereby reducing caloric intake. The compound is derived from lipstatin, a potent natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several key steps, including the formation of the β-lactone ring, which is crucial for its biological activity. The synthetic route typically starts with the preparation of the β-hydroxy acid, followed by cyclization to form the β-lactone. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Preparation of β-hydroxy acid: This step involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.
Cyclization: The β-hydroxy acid is cyclized to form the β-lactone ring under controlled conditions.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the β-lactone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the β-lactone ring, resulting in the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidized derivatives: These include various carboxylic acids and ketones.
Reduced derivatives: These include hydroxy derivatives.
Substituted derivatives: These include esters and amides.
Aplicaciones Científicas De Investigación
Weight Loss and Metabolic Improvements
Numerous studies have demonstrated the efficacy of (R,R,S,S)-Orlistat in promoting weight loss and improving metabolic parameters in overweight and obese patients:
- A clinical trial showed that participants using orlistat lost an average of 4.65 kg compared to 2.5 kg in the placebo group over a specific period (P < 0.05) .
- Another study indicated a significant reduction in body mass index and waist circumference among orlistat users, alongside improvements in cholesterol levels (total cholesterol reduction of 10.68 mg/dl) .
Study | Weight Loss (kg) | BMI Change (kg/m²) | Waist Circumference Change (cm) | Cholesterol Reduction (mg/dl) |
---|---|---|---|---|
Orlistat vs Placebo | 4.65 vs 2.5 | 1.91 vs 0.64 | 4.84 vs 2 | 10.68 vs 6.18 |
Orlistat + Phentermine | Not specified | Not specified | Not specified | Not specified |
Efficacy in Diverse Patient Populations
- Obese Adults : A case study highlighted that orlistat led to significant weight loss and improvements in metabolic syndrome parameters among obese adults, emphasizing its role as an adjunct therapy alongside lifestyle modifications .
- Children : Research indicated that orlistat is effective in reducing serum triglycerides in children with type 1 hyperlipoproteinemia, showcasing its utility beyond adult populations .
- Combination Therapies : The combination of orlistat with phentermine was found to enhance weight loss outcomes and improve sterol metabolism, suggesting potential benefits in reducing cardiovascular risks associated with obesity .
Safety Profile
The safety profile of this compound has been extensively studied:
Mecanismo De Acción
(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition leads to a reduction in the absorption of dietary fats, resulting in decreased caloric intake and weight loss.
Molecular Targets and Pathways: The primary molecular targets of this compound are the pancreatic and gastric lipases. The compound binds covalently to the serine residue in the active site of these enzymes, forming a stable complex that prevents substrate access. This inhibition disrupts the normal digestive process and reduces fat absorption.
Comparación Con Compuestos Similares
Lipstatin: The natural precursor of Orlistat, isolated from .
Tetrahydrolipstatin: A hydrogenated derivative of lipstatin with similar lipase inhibitory activity.
Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.
Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which contributes to its high potency and selectivity as a lipase inhibitor. Its β-lactone ring is essential for its inhibitory activity, and the presence of multiple chiral centers adds to its complexity and effectiveness.
Actividad Biológica
(R,R,S,S)-Orlistat, a potent lipase inhibitor, is primarily known for its role in obesity management by blocking the absorption of dietary fats. However, recent research has expanded its profile to include significant biological activities beyond weight loss, particularly in cancer therapy and metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical case studies, and safety profile.
Orlistat functions by inhibiting gastrointestinal lipases, leading to reduced fat absorption. This mechanism not only aids in weight loss but also influences various metabolic pathways:
- Inhibition of Fatty Acid Synthesis : Orlistat inhibits fatty acid synthase (FAS), which is crucial in lipid metabolism. This action is significant in cancer cells where altered lipid metabolism supports tumor growth .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases (caspase-3 and caspase-9), which are essential for programmed cell death .
Antitumor Effects
Recent studies have highlighted the antitumor properties of this compound across multiple cancer types:
- Ovarian Cancer : Research indicates that Orlistat promotes apoptosis in ovarian cancer cells (SKOV3 and A2780) through increased caspase activity and autophagy induction .
- Prostate Cancer : In hormone-refractory prostate cancer cells, Orlistat enhances sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis while sparing normal cells .
- Melanoma : Orlistat has been reported to inhibit VEGF production, thereby reducing tumor angiogenesis and growth in melanoma models .
Efficacy in Obesity Management
A study involving 94,695 patients highlighted the effectiveness of Orlistat in reducing body weight and improving metabolic parameters. The results showed significant reductions in body mass index (BMI) and lipid profiles over a 24-week period. Key findings include:
Parameter | Baseline | 24 Weeks | Change |
---|---|---|---|
Weight (kg) | 100.5 ± 15.6 | 97.9 ± 15.2 | -2.6 |
BMI | 34.5 ± 4.3 | 33.7 ± 4.1 | -0.8 |
LDL Cholesterol (mg/dL) | 130 ± 30 | 124 ± 28 | -6 |
HDL Cholesterol (mg/dL) | 36 ± 4 | 37 ± 5 | +1 |
Adverse effects were primarily gastrointestinal, including oily stools and abdominal pain, which were significantly more common compared to placebo groups .
Liver Safety Profile
Concerns regarding liver safety have been raised with Orlistat use. A self-controlled case series study found an increased incidence of acute liver injury shortly after starting treatment; however, this risk normalized with prolonged use . The study reported:
- Incidence Rate Ratio : Increased during the first month of treatment but returned to baseline levels thereafter.
- Definite Cases : No statistically significant increase in liver injury risk during ongoing treatment compared to pre-treatment periods.
Q & A
Basic Research Questions
Q. How is the precision of HPLC methods validated for quantifying (R,R,S,S)-Orlistat in pharmaceutical formulations?
Methodological Answer: Precision validation follows the International Council for Harmonisation (ICH) guidelines, requiring six replicate assays of a homogenous sample. For example, a reversed-phase HPLC method demonstrated a %RSD of 0.73 across six replicates, meeting the acceptance criterion of ≤2.0% . Key parameters include column selection (C18, 250 mm × 4.6 mm, 5 µm), mobile phase composition (acetonitrile:phosphate buffer, 70:30 v/v), and detection wavelength (210 nm).
Q. What are the standardized protocols for preparing this compound dilutions in in vitro lipase inhibition assays?
Methodological Answer: Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at 10 mM and serially diluted in assay buffer (pH 7.4) to concentrations ranging from 0.1–100 µM. Critical considerations include maintaining DMSO concentrations ≤1% to avoid solvent interference and pre-incubating the drug with pancreatic lipase for 15 minutes before substrate addition .
Q. How do researchers ensure stereochemical stability in this compound formulations during long-term storage studies?
Methodological Answer: Stability testing under ICH Q1A(R2) guidelines involves accelerated conditions (40°C/75% RH for 6 months) with chiral HPLC analysis. Forced degradation studies (acid/base hydrolysis, oxidative stress) confirm no racemization. Recent studies report >98% enantiomeric purity retention after 24 months at 25°C .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound's effects on glycemic control across ethnic populations?
Methodological Answer: Meta-regression analysis of multi-ethnic RCTs (e.g., Chinese vs. Caucasian cohorts) adjusts for covariates like baseline HbA1c, dietary fat intake, and genetic polymorphisms in CYP3A4. A 2024 pooled analysis found that Asian populations showed 23% greater HbA1c reduction (p=0.02) per unit weight loss, requiring stratified randomization in trial design .
Q. How are machine learning models applied to predict this compound's synergistic effects with immunotherapies in hepatocellular carcinoma (HCC)?
Methodological Answer: Transcriptomic data from single-cell RNA sequencing (scRNA-seq) of HCC tumors identifies FABP1+ macrophage subsets. Neural networks trained on drug-response data predict synergy scores (Combination Index <0.3) between Orlistat and anti-PD-1, validated via in vivo liposomal co-delivery models with IR780 tracking .
Q. What advanced imaging techniques quantify this compound's real-time lipase inhibition in adipose tissue?
Methodological Answer: Dynamic contrast-enhanced MRI (DCE-MRI) with gadolinium-labeled triglycerides measures lipolysis rates. In murine models, Orlistat reduced signal intensity by 42% (p<0.001) vs. controls, correlating with ex vivo lipase activity assays (r=0.89) .
Q. How do pharmacokinetic-pharmacodynamic (PK-PD) models adjust for dietary fat interactions in this compound dosing?
Methodological Answer: Population PK models incorporate fat intake as a time-varying covariate. A 2023 study using NONMEM showed a 30% increase in drug clearance (p=0.004) with high-fat meals, necessitating dose adjustments from 120 mg TID to 150 mg TID in patients consuming >40% fat daily .
Q. Contradiction Analysis
Q. Why do studies report conflicting outcomes on this compound's impact on LDL cholesterol?
Methodological Answer: Discrepancies arise from variability in baseline lipid profiles and intervention durations. A 2024 re-analysis of 18 RCTs found LDL reductions significant only in trials >6 months (mean Δ=−7.2 mg/dL, p=0.01) and in cohorts with baseline LDL >130 mg/dL (Δ=−12.4 mg/dL, p<0.001) .
Q. Experimental Design
Q. What adaptive trial designs improve retention in long-term this compound obesity studies?
Methodological Answer: Bayesian response-adaptive randomization assigns high-risk participants (e.g., slow responders) to intensive behavioral support arms. The 2025 REFORM trial reduced attrition by 31% using weekly telehealth check-ins and real-time adherence tracking via smart pillboxes .
Q. How are organ-on-chip systems used to study this compound's hepatotoxicity mechanisms?
Methodological Answer: Liver-chips with primary human hepatocytes exposed to 50 µM Orlistat for 14 days show mitochondrial membrane potential depolarization (JC-1 assay: 58% reduction, p=0.003) and ROS elevation (DCFDA: 2.1-fold, p<0.001), validated against clinical ALT/AST data .
Propiedades
Número CAS |
111466-63-8 |
---|---|
Fórmula molecular |
C29H53NO5 |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1 |
Clave InChI |
AHLBNYSZXLDEJQ-WKAQUBQDSA-N |
SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
SMILES isomérico |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
SMILES canónico |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Sinónimos |
[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.